molecular formula C10H9NO B175864 2-(4-Hydroxyphenyl)-pyrrole CAS No. 168091-80-3

2-(4-Hydroxyphenyl)-pyrrole

Cat. No.: B175864
CAS No.: 168091-80-3
M. Wt: 159.18 g/mol
InChI Key: KPLRPCFAWYYZHG-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-pyrrole is an organic compound characterized by a pyrrole ring substituted with a hydroxyphenyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxyphenyl)-pyrrole typically involves the reaction of 4-hydroxybenzaldehyde with pyrrole in the presence of a suitable catalyst. One common method is the condensation reaction, where 4-hydroxybenzaldehyde and pyrrole are heated together in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Hydroxyphenyl)-pyrrole undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Hydroxyphenyl)-pyrrole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-pyrrole involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pyrrole ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

    4-Hydroxyphenylpyrrole: Similar structure but with different substitution patterns.

    2-(4-Hydroxyphenyl)ethanol: Contains a hydroxyphenyl group but with an ethanol moiety instead of a pyrrole ring.

    3-(4-Hydroxyphenyl)propanoic acid: Features a hydroxyphenyl group with a propanoic acid moiety.

Uniqueness: 2-(4-Hydroxyphenyl)-pyrrole is unique due to the presence of both a hydroxyphenyl group and a pyrrole ring, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications and interactions that are not observed in similar compounds.

Properties

IUPAC Name

4-(1H-pyrrol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-9-5-3-8(4-6-9)10-2-1-7-11-10/h1-7,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLRPCFAWYYZHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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